molecular formula C20H13N5 B2493860 2-(Benzotriazol-2-yl)-4-phenylquinazoline CAS No. 701230-03-7

2-(Benzotriazol-2-yl)-4-phenylquinazoline

Cat. No. B2493860
CAS RN: 701230-03-7
M. Wt: 323.359
InChI Key: FUEKKKRYEHFNRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to "2-(Benzotriazol-2-yl)-4-phenylquinazoline", often involves complex reactions including C–C and C–N bond formation. An eco-friendly protocol for synthesizing quinazoline derivatives via one-pot C–C and C–N bond forming strategy from reactions in aqueous solvents without using metal catalysts has been developed, showcasing operational simplicity and efficiency (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their chemical behavior and applications. Studies on related compounds, such as benzimidazo[1,2-c]benzopyrimidines synthesized through photolysis, provide insights into the stability and reactivity of the quinazoline framework (Hubert, 1974).

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthetic Routes to Heterocyclic Compounds : Katritzky et al. (2000) demonstrated efficient syntheses of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines starting from 2-aminopyridines and 1-aminoisoquinoline with 1-chloromethylbenzotriazole, leading to various derivatives through reactions with aryl aldehydes in good yields. This work highlights the versatility of benzotriazole derivatives in synthesizing complex heterocyclic compounds (Katritzky et al., 2000).

  • Advancements in Quinazoline Synthesis : Research by Zhang et al. (2010) presented a novel approach to synthesizing 2-phenylquinazolines via sp(3) C-H functionalization, offering a straightforward method to obtain a variety of 2-phenylquinazolines from easily accessible 2-aminobenzophenones and benzylic amines with good to excellent yields (Zhang et al., 2010).

Applications in Material Science

  • Luminescence Properties in Lanthanide Complexes : Shavaleev et al. (2009) explored the modulation of near-infrared luminescence of neodymium and ytterbium complexes with tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines. Their findings suggest potential applications of these complexes in light-emitting devices due to their enhanced luminescent properties (Shavaleev et al., 2009).

  • Corrosion Inhibition : A study by Rbaa et al. (2020) on new N-heterocyclic compounds based on 8-hydroxyquinoline showed efficient corrosion inhibition for mild steel in HCl solution. This research underscores the importance of benzotriazole derivatives in developing corrosion inhibitors (Rbaa et al., 2020).

Biological Activities

  • Antiviral and Antimicrobial Activities : Research by Selvam et al. (2007) on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated antiviral activities against various viruses, including influenza and dengue, highlighting the potential of quinazoline derivatives in antiviral drug development (Selvam et al., 2007).

  • Synthesis and Antibacterial Activities : Desai et al. (2011) synthesized novel quinazolinone–thiazolidine–quinoline compounds and evaluated their antimicrobial activity against various bacteria and fungi, indicating the potential of these derivatives in combating microbial infections (Desai et al., 2011).

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEKKKRYEHFNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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